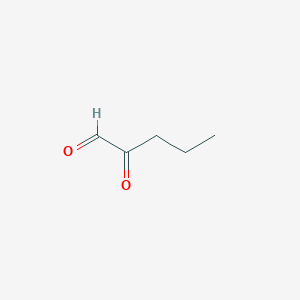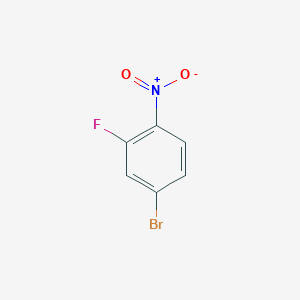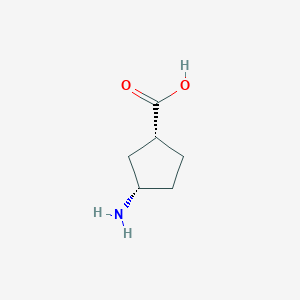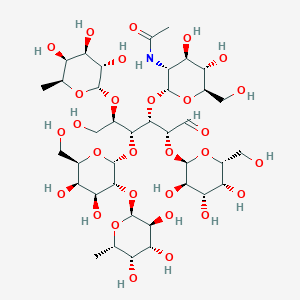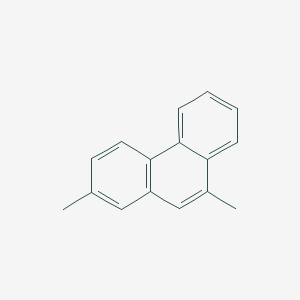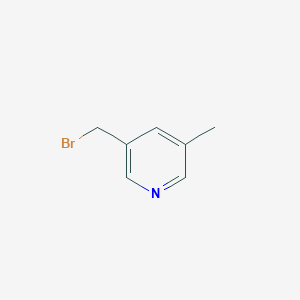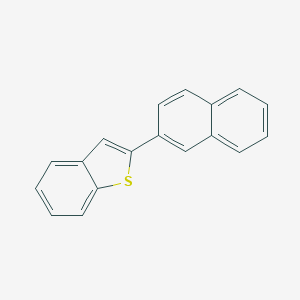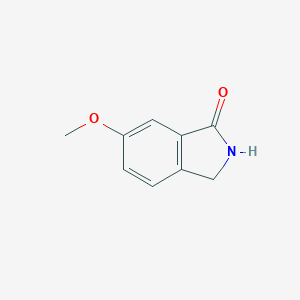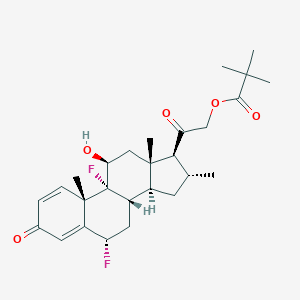
6,7-Diphénylptérine
Vue d'ensemble
Description
6,7-Diphenylpterin is a useful research compound. Its molecular formula is C18H13N5O and its molecular weight is 315.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Diphenylpterin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Diphenylpterin including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dommages photooxydatifs ciblés dans la recherche médicale
La 6,7-Diphénylptérine a été utilisée comme intermédiaire dans la synthèse de conjugués d'oligonucléotides. Ces conjugués sont conçus pour cibler les dommages photooxydatifs sur l'ADN monobrin, en particulier le gène chimérique bcr-abl impliqué dans la leucémie myéloïde chronique (LMC). Cette application est significative dans la recherche médicale pour développer des stratégies thérapeutiques contre la LMC .
Recherche en biochimie
En biochimie, les conjugués de this compound servent de photosensibilisateurs pour induire des dommages oxydatifs dans les acides nucléiques. Cette propriété est exploitée pour étudier les mécanismes de régulation de l'expression génique et les processus de réparation de l'ADN .
Pharmacologie
Le rôle du composé en pharmacologie est lié à son utilisation dans la synthèse de dérivés qui agissent comme photosensibilisateurs. Ces dérivés ont des applications potentielles dans le développement de médicaments qui peuvent être activés par la lumière pour exercer des effets thérapeutiques, comme dans la thérapie photodynamique .
Chimie analytique
Les dérivés de la this compound sont utilisés en chimie analytique pour la détection et la quantification des dommages à l'ADN. La capacité de ces composés à provoquer un clivage spécifique aux sites de la guanine lors de l'activation par la lumière en fait des outils utiles pour étudier les interactions ADN-protéines et d'autres applications analytiques .
Science des matériaux
La recherche en science des matériaux explore l'utilisation de la this compound dans le développement de nouveaux matériaux avec des propriétés spécifiques sensibles à la lumière. Ces matériaux ont des applications potentielles dans la création de revêtements intelligents et d'autres matériaux qui modifient leurs propriétés lors de l'exposition à la lumière .
Synthèse chimique
La this compound joue un rôle crucial dans la synthèse chimique en tant qu'intermédiaire pour divers composés. Sa structure unique permet le développement de molécules complexes avec des fonctions spécifiques, qui peuvent être utilisées dans la création de nouveaux matériaux ou dans le cadre de voies de synthèse dans la fabrication chimique .
Mécanisme D'action
Target of Action
6,7-Diphenylpterin primarily targets DNA , specifically single-stranded DNA representing the bcr–abl chimeric gene . This gene is implicated in the pathogenesis of chronic myeloid leukaemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .
Mode of Action
6,7-Diphenylpterin interacts with its target through a process known as photooxidative damage . This involves the use of light to induce oxidative damage to the DNA . The compound is used as a photosensitizer, absorbing light and transferring the energy to other molecules, creating reactive species that can damage the DNA .
Biochemical Pathways
It’s known that the compound induces oxidative damage to dna, which can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in cancer cells with the bcr–abl chimeric gene .
Pharmacokinetics
The compound’s ability to induce photooxidative damage suggests it can interact with dna in cells, indicating it has some degree of bioavailability .
Result of Action
The action of 6,7-Diphenylpterin results in oxidative damage to the DNA, leading to alkali-labile sites which were monitored by polyacrylamide gel electrophoresis . This damage can disrupt the function of the bcr–abl chimeric gene, potentially inhibiting the growth of CML cells .
Action Environment
The efficacy and stability of 6,7-Diphenylpterin are likely influenced by various environmental factors. For instance, the compound’s photooxidative activity suggests that light exposure could play a role in its action . .
Analyse Biochimique
Biochemical Properties
6,7-Diphenylpterin has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as an intermediate for the preparation of oligonucleotide conjugates designed to target photooxidative damage on single-stranded DNA representing the bcr–abl chimeric gene . The nature of these interactions involves the attachment of the pterin to the 5’-OH group of the oligodeoxynucleotide (ODN) via a linker .
Cellular Effects
The effects of 6,7-Diphenylpterin on various types of cells and cellular processes are primarily related to its role in photooxidative damage . It influences cell function by causing oxidative damage at guanine bases, leading to alkali-labile sites . This impact on cellular metabolism and gene expression can lead to significant changes in cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 6,7-Diphenylpterin involves its interactions with biomolecules and its effects on gene expression . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation . The excitation of 6,7-Diphenylpterin with near UV light in the presence of the single-stranded target causes oxidative damage at guanine bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Diphenylpterin change over time .
Dosage Effects in Animal Models
The effects of 6,7-Diphenylpterin vary with different dosages in animal models . Specific studies on the threshold effects, toxic or adverse effects at high doses of 6,7-Diphenylpterin are yet to be conducted.
Propriétés
IUPAC Name |
2-amino-6,7-diphenyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFLLFFNWQPPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418267 | |
| Record name | 6,7-Diphenylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17376-91-9 | |
| Record name | 6,7-Diphenylpterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Diphenylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6,7-Diphenylpterin, when conjugated to oligonucleotides, interact with its target DNA and what are the downstream effects?
A1: The research primarily focuses on using 6,7-Diphenylpterin as a photosensitizer when conjugated to oligonucleotides. Upon excitation with near-UV light, the conjugated 6,7-Diphenylpterin interacts with its target DNA through photochemical processes. Specifically, the studies observe:
- Oxidative Damage: The excited 6,7-Diphenylpterin causes oxidative damage to guanine bases in the target DNA sequence. []
- Alkali-Labile Sites: This oxidative damage leads to the formation of alkali-labile sites within the DNA, which can be detected and analyzed using techniques like polyacrylamide gel electrophoresis. []
- Sequence-Specific Cleavage: The location of DNA cleavage is influenced by both the linker length connecting the 6,7-Diphenylpterin to the oligonucleotide and the specific target sequence. For example, one conjugate showed a preference for cleavage at a specific guanine (G14) within the target sequence. []
Q2: What are the proposed mechanisms behind the observed DNA cleavage with 6,7-Diphenylpterin conjugates?
A2: The research suggests that the DNA cleavage observed with these conjugates may involve Type 1 photochemical electron transfer. [] This contrasts with previous studies using ruthenium polypyridyl sensitizers, indicating that 6,7-Diphenylpterin conjugates could utilize a different mechanistic pathway for DNA interaction and damage. Further research is needed to fully elucidate the specific mechanisms involved.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


